molecular formula C18H22N2O5 B12117118 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine

Cat. No.: B12117118
M. Wt: 346.4 g/mol
InChI Key: IOMSXUQWYJEBET-UHFFFAOYSA-N
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Description

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine is a complex organic compound with the molecular formula C18H20O5. This compound is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern. It is primarily used in research and has various applications in chemistry and biology .

Preparation Methods

The synthesis of 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine typically involves the reaction of dibenzo-15-crown-5 with potassium halides in acetonitrile. The reaction is carried out by mixing solutions of dibenzo-15-crown-5 and potassium salt in a 1:10 molar ratio and stirring the solution for 24 hours

Chemical Reactions Analysis

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the hydrogen atoms in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine include:

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine

InChI

InChI=1S/C18H22N2O5/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12H,5-10,19-20H2

InChI Key

IOMSXUQWYJEBET-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)N)OCCOC3=C(C=C(C=C3)N)OCCO1

Origin of Product

United States

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